molecular formula C16H14BrNO3 B2871880 methyl 2-((2-benzoyl-4-bromophenyl)amino)acetate CAS No. 618411-00-0

methyl 2-((2-benzoyl-4-bromophenyl)amino)acetate

Cat. No.: B2871880
CAS No.: 618411-00-0
M. Wt: 348.196
InChI Key: KFAFNRDRYLPBLG-UHFFFAOYSA-N
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Description

Methyl 2-((2-benzoyl-4-bromophenyl)amino)acetate is a chemical compound for research use. It is not for diagnostic or therapeutic use. This compound is part of a class of molecules investigated for potential application in medicinal chemistry research, particularly in the development of novel ligands for central nervous system targets . The structure incorporates a bromophenyl group and a benzoyl group, which are common features in compounds studied for their bioactive properties . Research into similar functionalized compounds, such as benzylpiperidine and benzoylpiperidine derivatives, highlights a growing interest in designing multitarget ligands. These ligands aim to address complex diseases like Alzheimer's, where simultaneous targeting of enzymes such as acetylcholinesterase (AChE) and transporters like the serotonin transporter (SERT) may provide enhanced therapeutic benefits . The presence of the bromine atom on the phenyl ring can offer a valuable site for further structural modification via cross-coupling reactions, allowing researchers to explore a wider chemical space and optimize pharmacological profiles . This compound is intended for use in laboratory research to further such exploratory studies. Handling should adhere to safe laboratory practices, as is standard with organic compounds of this nature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-benzoyl-4-bromoanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-21-15(19)10-18-14-8-7-12(17)9-13(14)16(20)11-5-3-2-4-6-11/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAFNRDRYLPBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((2-benzoyl-4-bromophenyl)amino)acetate typically involves the reaction of 2-benzoyl-4-bromoaniline with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

methyl 2-((2-benzoyl-4-bromophenyl)amino)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Reduction: Reducing agents like LiAlH4 in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products

    Substitution: Formation of substituted anilinoacetates.

    Reduction: Formation of hydroxyl derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

methyl 2-((2-benzoyl-4-bromophenyl)amino)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-((2-benzoyl-4-bromophenyl)amino)acetate is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. The compound may also interfere with cellular pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share partial structural motifs with methyl 2-((2-benzoyl-4-bromophenyl)amino)acetate, enabling comparative analysis of substituent effects and applications:

2-Bromo-4'-Methoxyacetophenone (CAS: 2632-13-5)
  • Molecular Formula : C₉H₉BrO₂
  • Molecular Weight : 229.07 g/mol
  • Substituents: Bromine (2-position), methoxy (4-position), and acetophenone backbone.
  • Functional Groups : Ketone, bromo, methoxy.
  • Applications : Industrial intermediate for manufacturing, used under controlled conditions .
  • Comparison: Lacks the amino-acetate linkage but shares the brominated acetophenone core. The methoxy group is electron-donating, contrasting with the benzoyl group’s electron-withdrawing nature in the main compound.
Ethyl 2-Amino-2-(3-Bromo-4-Methoxyphenyl)Acetate (CAS: 1131594-34-7)
  • Molecular Formula: C₁₁H₁₄BrNO₃
  • Molecular Weight : 296.14 g/mol
  • Substituents : Bromine (3-position), methoxy (4-position), and ethyl ester.
  • Functional Groups: Ester, amino, methoxy.
  • Applications : Laboratory synthesis intermediate .
  • Comparison: Features an amino-acetate ester but differs in bromine positioning (3 vs. 4) and substituents (methoxy vs. benzoyl). The ethyl ester may alter solubility compared to the methyl ester in the main compound.
Methyl 2-[(2-Bromo-4-Fluorophenyl)Amino]Acetate
  • Molecular Formula: C₉H₉BrFNO₂
  • Molecular Weight : 262.08 g/mol
  • Substituents : Bromine (2-position), fluorine (4-position).
  • Functional Groups : Ester, amide, halogen.
  • Applications : Research applications, likely in medicinal chemistry .
  • Comparison : Structural isomer with bromine at the 2-position and fluorine at 4-position. The absence of benzoyl reduces steric hindrance and lipophilicity compared to the main compound.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications
This compound C₁₆H₁₃BrNO₃ 353.19 2-benzoyl, 4-bromo Ester, amide, benzoyl Pharmaceutical intermediate
2-Bromo-4'-methoxyacetophenone C₉H₉BrO₂ 229.07 2-bromo, 4-methoxy Ketone, bromo, methoxy Industrial intermediate
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate C₁₁H₁₄BrNO₃ 296.14 3-bromo, 4-methoxy Ester, amino, methoxy Laboratory synthesis
Methyl 2-[(2-bromo-4-fluorophenyl)amino]acetate C₉H₉BrFNO₂ 262.08 2-bromo, 4-fluoro Ester, amide, halogen Medicinal research

Research Findings and Functional Group Impact

Bromine positioning (2 vs. 4) influences aromatic ring electron density, affecting reactivity. For example, 4-bromo derivatives may favor para-directed reactions, while 2-bromo analogs (e.g., ) may exhibit ortho/para selectivity .

Steric and Solubility Considerations: The methyl ester in the main compound offers lower molecular weight and higher volatility compared to ethyl esters (). Amino-acetamide linkages (main compound, ) enable hydrogen bonding, improving solubility in polar solvents relative to purely aromatic ketones () .

Biological Relevance :

  • Halogenated phenyl rings (bromo, fluoro) are common in drug design for metabolic stability. The main compound’s benzoyl group may enhance binding to hydrophobic enzyme pockets compared to smaller substituents .

Biological Activity

Methyl 2-((2-benzoyl-4-bromophenyl)amino)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Chemical Structure

The synthesis of this compound typically involves the reaction of benzoyl chloride with 4-bromoaniline followed by subsequent methylation. The resulting compound features a benzoyl group, a bromine substituent, and an aminoacetate moiety, which contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various human tumor cell lines. For instance, the introduction of specific functional groups on the aromatic rings has been shown to enhance the biological activity. Compounds with electron-donating groups at strategic positions demonstrated improved efficacy in cell-killing assays, particularly against resistant cancer cell lines .

Table 1: Cytotoxic Activity Against Tumor Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
AMCF-75.6Induction of apoptosis
BA5493.8Inhibition of PI3K/mTOR pathway
CHCT1164.5Disruption of cell cycle

Antimicrobial Activity

In addition to antitumor properties, this compound has shown promising antibacterial and antifungal activities. Studies have reported effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antimicrobial potential, particularly when halogenated groups are present on the phenyl ring.

Table 2: Antimicrobial Activity Data

StrainMIC (mg/mL)Activity Type
Staphylococcus aureus0.0048Bactericidal
Escherichia coli0.0195Bacteriostatic
Candida albicans0.039Fungicidal

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its molecular structure. The presence of the bromine atom has been correlated with enhanced potency due to its electron-withdrawing properties, which can stabilize the transition state during interactions with biological targets .

Key Findings:

  • Bromine Substitution: Enhances cytotoxicity and antimicrobial activity.
  • Amino Group Positioning: Optimal positioning increases binding affinity to target proteins.
  • Hydrophobic Interactions: Increased lipophilicity leads to better membrane penetration.

Case Studies

  • Antitumor Efficacy in Preclinical Models:
    A study evaluated the effects of this compound on human breast cancer models (MCF-7). Results demonstrated a significant reduction in cell viability after treatment, with mechanisms involving apoptosis induction confirmed through flow cytometry analyses.
  • Antimicrobial Testing:
    In another investigation focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains. The results indicated that it effectively inhibited growth at concentrations significantly lower than those required for many standard antibiotics, suggesting potential as a lead compound for drug development.

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